

Comparative study of the resistance profiles of different HIV capsid inhibitors

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Compound of Interest

Compound Name: *Lenacapavir Pacfosacil*

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A Comparative Analysis of Resistance Profiles in HIV Capsid Inhibitors

A deep dive into the mechanisms of resistance against a new class of antiretrovirals, providing essential data for researchers and drug development professionals.

The emergence of HIV capsid inhibitors marks a significant advancement in antiretroviral therapy, offering a novel mechanism of action against the virus. This guide provides a comparative study of the resistance profiles of three key capsid inhibitors: Lenacapavir (GS-6207), the first-in-class approved drug, and two experimental inhibitors, PF-3450074 (PF-74) and GSK878. Understanding the nuances of how HIV develops resistance to these compounds is critical for their effective clinical use and the development of next-generation inhibitors.

Comparative Resistance Profiles

The following table summarizes the key resistance-associated mutations (RAMs) and their impact on the susceptibility of HIV-1 to Lenacapavir, PF-74, and GSK878. The data is presented as fold change (FC) in the 50% effective concentration (EC50) or inhibitory concentration (IC50) compared to the wild-type virus.

Capsid Inhibitor	Primary Resistance-Associated Mutations (RAMs)	Fold Change (FC) in Susceptibility	Key Observations
Lenacapavir (GS-6207)	Q67H	4.6 - 10	Commonly observed in clinical trials and in vitro selections.[1]
N74D	~10	Results in the loss of a direct hydrogen bond and electrostatic repulsion.[2]	
M66I	>2000	Confers high-level resistance but is associated with a significant reduction in viral replicative capacity.[1]	
L56I, K70N, T107N	Variable	Also identified in in vitro resistance selection studies.[3]	
Q67H/N74D	Cumulative effect	Exhibits resistance levels that are a combination of the individual mutations.[2]	
PF-3450074 (PF-74)	Complex, multiple mutations often required	Variable	Resistance to PF-74 is complex and often requires the accumulation of several mutations.[4][5][6]
N74D	~6	Modifications to the PF-74 chemical structure can	

			overcome resistance conferred by this mutation.
Q67H, K70R, H87P, T107N, L111I (in combination)	>10		A combination of five mutations (5Mut) has been shown to confer significant resistance. [7]
GSK878	M66I	High	Similar to Lenacapavir, this mutation has the greatest impact on antiviral activity. [8] [9]
L56I	High		Also confers significant resistance to GSK878. [8] [9]
Q67H/N74D	High		The combination of these mutations leads to a drastic reduction in susceptibility. [2] [8] [9]
Q67H, N74D, T107N	Variable		These single mutations also reduce susceptibility to GSK878. [8] [9]

Cross-Resistance

A crucial aspect of antiretroviral therapy is the potential for cross-resistance between drugs of the same class. Due to their shared binding site in the HIV-1 capsid protein, there is a significant degree of cross-resistance observed between Lenacapavir and GSK878.[\[2\]](#)[\[8\]](#)[\[9\]](#) Mutations that confer resistance to one of these inhibitors are likely to reduce the efficacy of the other.

Importantly, HIV capsid inhibitors, including Lenacapavir, do not exhibit cross-resistance with other classes of antiretroviral drugs such as protease inhibitors (PIs), nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and integrase strand transfer inhibitors (INSTIs). This makes them a valuable option for patients with multidrug-resistant HIV-1.

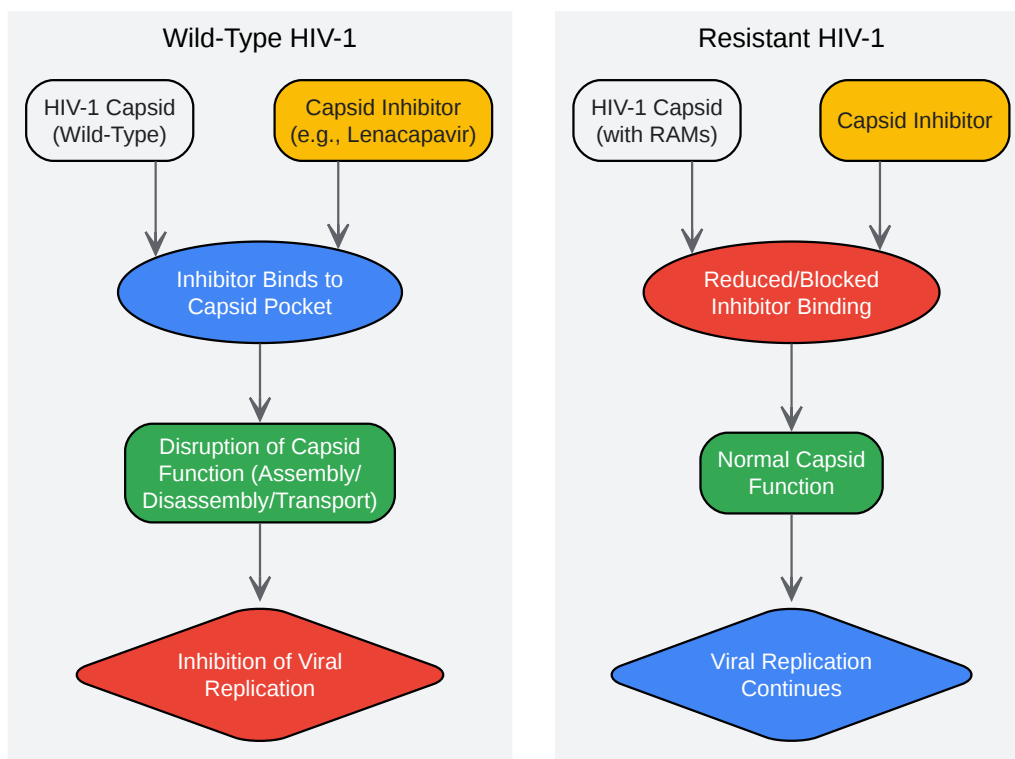
Mechanism of Resistance

The primary mechanism of resistance to these capsid inhibitors involves mutations in the binding pocket of the HIV-1 capsid protein. These mutations can:

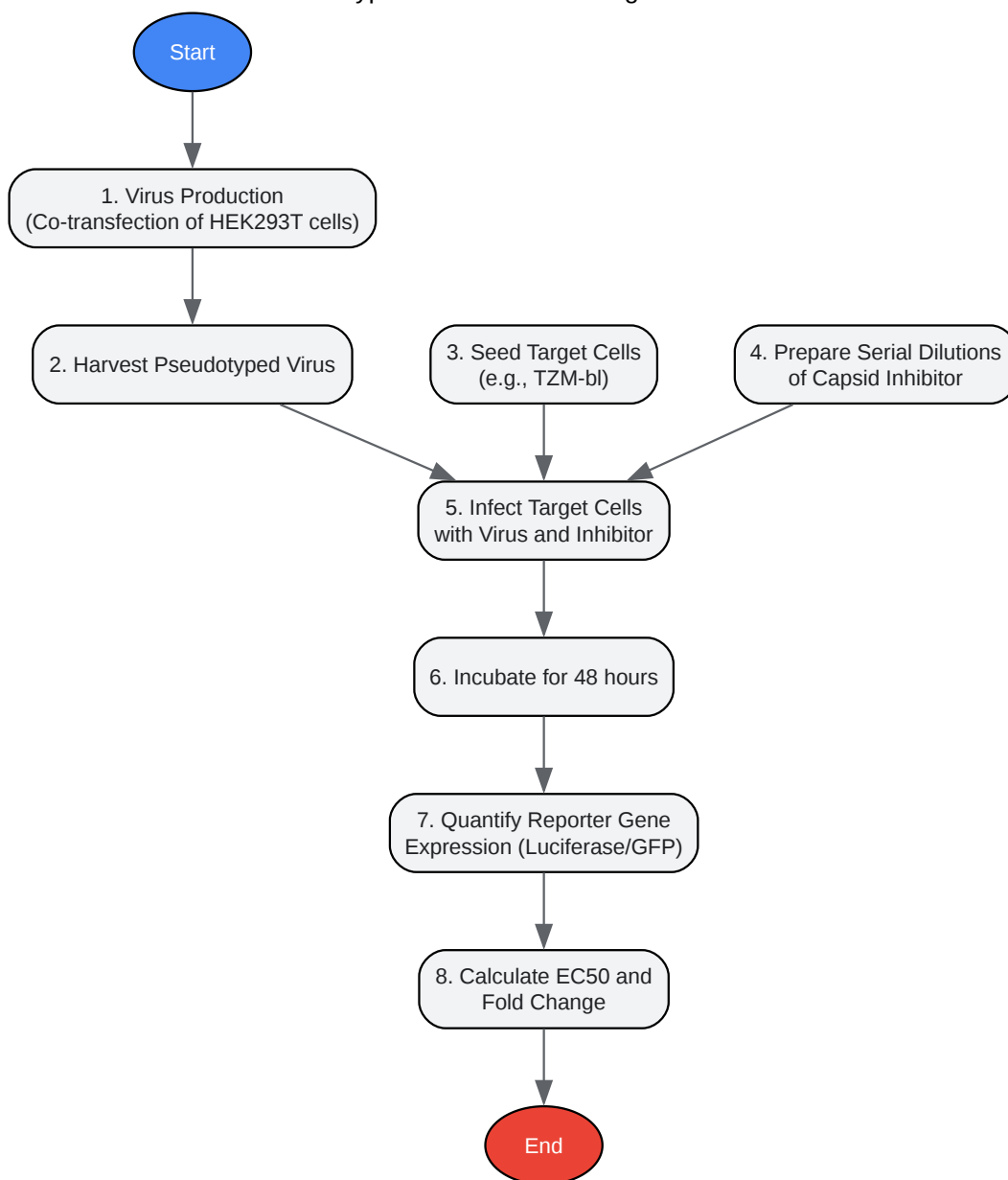
- Induce conformational changes: The Q67H mutation, for instance, causes a conformational switch in the capsid protein that adversely affects inhibitor binding.[\[2\]](#)
- Create steric hindrance: The altered amino acid side chains can physically block the inhibitor from binding effectively.
- Introduce electrostatic repulsion: The N74D mutation leads to electrostatic repulsion between the capsid protein and Lenacapavir.[\[2\]](#)

The following diagram illustrates the general mechanism of action of capsid inhibitors and the development of resistance.

Mechanism of Capsid Inhibitor Action and Resistance



Phenotypic Resistance Profiling Workflow

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